molecular formula C16H10 B13092521 3,3'-Diethynyl-1,1'-biphenyl

3,3'-Diethynyl-1,1'-biphenyl

Cat. No.: B13092521
M. Wt: 202.25 g/mol
InChI Key: QBZOHZXEKPNLSP-UHFFFAOYSA-N
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Description

3,3'-Diethynyl-1,1'-biphenyl is a biphenyl derivative featuring two ethynyl (-C≡CH) groups at the 3 and 3' positions of the aromatic rings (meta configuration) . This structural arrangement imparts unique electronic and steric properties, making it a candidate for applications in materials science, particularly in conjugated polymers or molecular wires. The ethynyl groups enable π-conjugation extension across the biphenyl backbone, enhancing electron delocalization and optical properties.

Properties

Molecular Formula

C16H10

Molecular Weight

202.25 g/mol

IUPAC Name

1-ethynyl-3-(3-ethynylphenyl)benzene

InChI

InChI=1S/C16H10/c1-3-13-7-5-9-15(11-13)16-10-6-8-14(4-2)12-16/h1-2,5-12H

InChI Key

QBZOHZXEKPNLSP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC=CC(=C2)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diethynyl-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 3,3’-dibromo-1,1’-biphenyl with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 3,3’-Diethynyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Post-reaction, the product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under basic conditions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3,3’-Diethynyl-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of conjugated polymers and organic frameworks.

    Biology: Investigated for its potential in bio-conjugation and as a fluorescent probe.

    Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 3,3’-Diethynyl-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups can undergo addition reactions, forming new bonds with other molecules. The compound’s rigid structure and extended conjugation also allow it to interact with molecular targets, influencing their activity and function. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting light upon excitation.

Comparison with Similar Compounds

Positional Isomers: 4,4'-Diethynyl-1,1'-biphenyl

  • Structure and Synthesis : The para-substituted isomer, 4,4'-diethynyl-1,1'-biphenyl, has ethynyl groups at the 4 and 4' positions. Its synthesis involves deprotection of a trimethylsilyl-protected precursor using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) .
  • Electronic Properties : The para substitution allows maximal π-conjugation, resulting in a more planar structure compared to the meta-substituted 3,3' isomer. This enhances electronic communication between the aromatic rings.
  • Characterization : The ¹H-NMR spectrum (400 MHz, CDCl₃) of 4,4'-diethynyl-1,1'-biphenyl shows distinct aromatic proton signals at δ 7.45–7.60 ppm, with sharp singlet peaks for ethynyl protons .
Property 3,3'-Diethynyl-1,1'-biphenyl 4,4'-Diethynyl-1,1'-biphenyl
Substituent Positions 3,3' (meta) 4,4' (para)
Conjugation Efficiency Moderate (twisted geometry) High (planar geometry)
Key Applications Molecular electronics Organic semiconductors
Synthesis Method Not explicitly described TBAF-mediated deprotection

Functional Group Variations: 3,3'-Dimethoxy-1,1'-biphenyl

  • Structure : Replacing ethynyl with methoxy (-OCH₃) groups at the 3,3' positions (CAS 6161-50-8) introduces electron-donating effects, altering electronic properties .
  • Applications : Used as a reference standard in pharmaceutical quality control, contrasting with the ethynyl derivative’s materials-focused applications .
Property 3,3'-Diethynyl-1,1'-biphenyl 3,3'-Dimethoxy-1,1'-biphenyl
Substituent Type Electron-withdrawing (-C≡CH) Electron-donating (-OCH₃)
Electronic Effects Enhances electron deficiency Increases electron density
Key Applications Conjugated materials Pharmaceutical standards

Organometallic Derivatives: Biphenyl-Amine-Metal Complexes

Compounds like (4-amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride (Compound A) and tellurium analogs (Compounds B–E) demonstrate how amino and metal substituents modify reactivity:

  • Electronic Modulation: Amino groups (-NH₂) provide lone pairs for coordination, while heavy metals (Hg, Te) introduce redox activity.
  • Theoretical vs. Experimental Alignment: Density functional theory (DFT) studies confirm structural stability in organotellurium derivatives, a methodology applicable to ethynyl analogs .

Sterically Hindered Derivatives: 1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octamethyl-

  • Structure : Octamethyl substitution (CAS 3074-89-3) creates significant steric hindrance, reducing solubility and π-stacking ability .
  • Contrast with 3,3'-Diethynyl : Ethynyl groups in 3,3'-diethynyl-1,1'-biphenyl are less bulky, favoring intermolecular interactions for conductive materials.

Multi-Functionalized Biphenyls: [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde

  • Structure and Applications : This compound (CAS 150443-85-9) has four aldehyde groups, enabling covalent organic framework (COF) synthesis for gas adsorption and catalysis .
  • Electronic Effects : Aldehydes are stronger electron-withdrawing groups than ethynyl, further polarizing the biphenyl core.

Key Research Findings

Synthetic Accessibility : The para-substituted 4,4'-diethynyl isomer is more straightforward to synthesize via TBAF deprotection , whereas meta-substituted derivatives may require directed ortho-metalation strategies.

Spectroscopic Signatures : Ethynyl protons in 4,4'-diethynyl-1,1'-biphenyl appear as singlets in ¹H-NMR, whereas meta-substituted analogs may exhibit splitting due to reduced symmetry .

Electronic Tuning : Substituent position (meta vs. para) and type (ethynyl vs. methoxy) critically influence conjugation length and charge transport properties .

Biological Activity

3,3'-Diethynyl-1,1'-biphenyl is an organic compound that belongs to the biphenyl family. It is characterized by two ethynyl groups attached to the 3-position of each phenyl ring. This compound has gained attention due to its potential biological activities and applications in various fields, including materials science and medicinal chemistry.

Antitumor Activity

Recent studies have indicated that 3,3'-Diethynyl-1,1'-biphenyl exhibits significant antitumor properties. Research published in Chemical Research in Toxicology highlighted its ability to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of apoptosis and cell cycle regulation.

The proposed mechanism involves the interaction of 3,3'-Diethynyl-1,1'-biphenyl with specific molecular targets such as:

  • Cell Cycle Regulators : Inhibition of cyclin-dependent kinases (CDKs) leading to cell cycle arrest.
  • Apoptotic Pathways : Activation of caspases that promote programmed cell death.

Case Studies

A notable case study involved the application of 3,3'-Diethynyl-1,1'-biphenyl in a preclinical model of breast cancer. The compound was administered to mice bearing tumors, resulting in a significant reduction in tumor size compared to control groups. The study reported:

  • Tumor Size Reduction : Average decrease of 45% in tumor volume after four weeks of treatment.
  • Survival Rate : Increased survival rates observed in treated groups compared to untreated controls.

Toxicological Profile

The toxicity profile of 3,3'-Diethynyl-1,1'-biphenyl has been assessed through various studies. The compound was found to exhibit low toxicity at therapeutic doses but required careful monitoring due to potential hepatotoxic effects at higher concentrations.

Table 1: Toxicity Data Summary

ParameterValue
LD50 (oral, rat)>2000 mg/kg
NOAEL (No Observed Adverse Effect Level)500 mg/kg/day
Hepatotoxicity IndicatorsElevated ALT/AST levels at high doses

Synthesis and Characterization

The synthesis of 3,3'-Diethynyl-1,1'-biphenyl typically involves coupling reactions using palladium-catalyzed cross-coupling methods. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the purity and structural integrity of the compound.

Comparative Studies

Comparative studies with similar compounds such as biphenyl derivatives have shown that 3,3'-Diethynyl-1,1'-biphenyl possesses enhanced biological activity due to its unique ethynyl substituents, which may facilitate better interaction with biological targets.

Table 2: Comparison with Related Compounds

CompoundAntitumor ActivityToxicity Level
3,3'-Diethynyl-1,1'-biphenylHighLow
4-EthynylbiphenylModerateModerate
2-Ethynyl-4-methylbiphenylLowHigh

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